![molecular formula C18H25ClN2O3S B1402409 4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride CAS No. 1361111-67-2](/img/structure/B1402409.png)
4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride
Overview
Description
4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride, commonly known as MMPT, is an organosulfur compound with a wide range of applications in scientific research. MMPT is a synthetic compound that has been used in a variety of research areas, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Anticancer Properties
The compound has been noted for its potential in anticancer research. Particularly, a derivative of this compound, as part of the thiazolyl azo dye ligand and its metal complexes, was tested against breast cancer. The study revealed promising antitumor activity, suggesting the compound's potential in cancer treatment research (Al-adilee & Hessoon, 2019).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic data of a similar compound have been obtained through Density Functional Theory (DFT) calculations, indicating its potential in molecular and spectroscopic studies. This sheds light on the compound's molecular behavior and can be pivotal in understanding its interactions at the molecular level (Viji et al., 2020).
Photosensitizer in Photodynamic Therapy
Derivatives of the compound have demonstrated significant properties as a photosensitizer, particularly for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties underline its potential in medical applications, especially in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Key Intermediates in Drug Development
The compound has been used in the synthesis of key intermediates for antiviral drugs, showcasing its role in drug development and pharmaceutical synthesis. This demonstrates the compound's utility in creating medically significant molecules (Chenhon, 2015).
properties
IUPAC Name |
4-[5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-13-16(12-23-15-6-4-14(22-2)5-7-15)24-17(20-13)18(21)8-3-10-19-11-9-18;/h4-7,19,21H,3,8-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRCKNLXSEXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)COC3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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